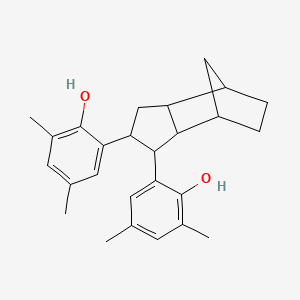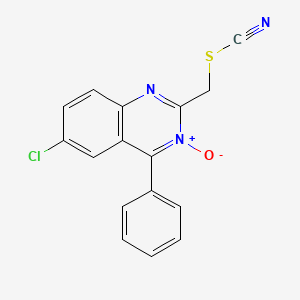
(6-Chloro-3-hydroxy-4-phenyl-3lambda(5)-quinazolin-2-yl)methyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-hydroxy-4-phenyl-3lambda(5)-quinazolin-2-yl)methyl thiocyanate typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-3-hydroxy-4-phenylquinazoline with thiocyanate under specific conditions to form the desired product. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloro-3-hydroxy-4-phenyl-3lambda(5)-quinazolin-2-yl)methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolines.
Wissenschaftliche Forschungsanwendungen
(6-Chloro-3-hydroxy-4-phenyl-3lambda(5)-quinazolin-2-yl)methyl thiocyanate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (6-Chloro-3-hydroxy-4-phenyl-3lambda(5)-quinazolin-2-yl)methyl thiocyanate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Phenolic Compounds: Exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties.
Uniqueness
(6-Chloro-3-hydroxy-4-phenyl-3lambda(5)-quinazolin-2-yl)methyl thiocyanate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
27020-28-6 |
|---|---|
Molekularformel |
C16H10ClN3OS |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
(6-chloro-3-oxido-4-phenylquinazolin-3-ium-2-yl)methyl thiocyanate |
InChI |
InChI=1S/C16H10ClN3OS/c17-12-6-7-14-13(8-12)16(11-4-2-1-3-5-11)20(21)15(19-14)9-22-10-18/h1-8H,9H2 |
InChI-Schlüssel |
YROBDNZTTZNXLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=[N+](C(=NC3=C2C=C(C=C3)Cl)CSC#N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



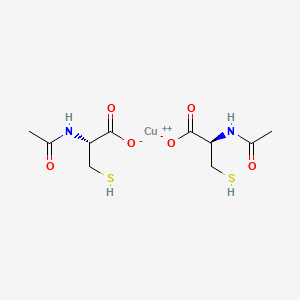

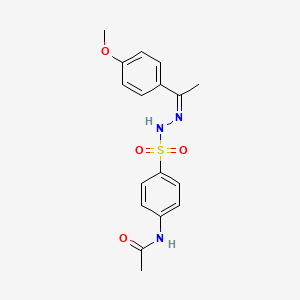

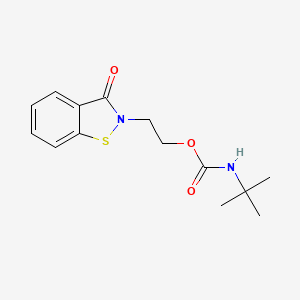

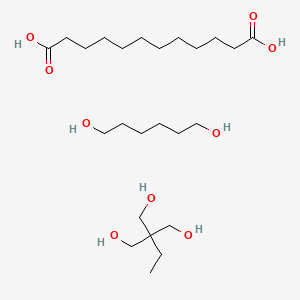
![Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12692684.png)
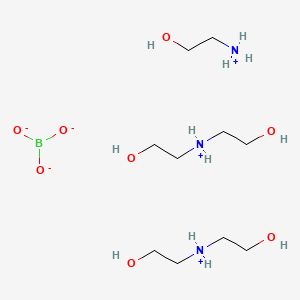
![(p-Chlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12692713.png)
![N-[4-Chloro-2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B12692733.png)

